molecular formula C19H28N2O2 B8200461 rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate

rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate

Cat. No.: B8200461
M. Wt: 316.4 g/mol
InChI Key: QQISWOIGHVRQGC-VQIMIIECSA-N
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Description

The compound rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine core (hexahydrocyclopenta[c]pyrrole) with a benzyl substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at the 3a-position.

Properties

IUPAC Name

tert-butyl N-[(3aS,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19-11-7-10-16(19)13-21(14-19)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQISWOIGHVRQGC-VQIMIIECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCC[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate generally involves the following steps:

  • Formation of the Hexahydrocyclopentapyrrole Core: : This step typically employs cycloaddition reactions, starting from simple precursors. The precise configuration (3aS, 6aR) is ensured through stereoselective synthesis.

  • Introduction of the Benzyl Group: : This may involve catalytic hydrogenation or alkylation reactions, where the benzyl group is selectively attached to the nitrogen atom.

  • Attachment of the tert-Butyl Carbamate: : This step usually involves carbamate formation through the reaction of an amine with tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound might scale up the above synthetic routes, optimizing reaction conditions for maximum yield and purity. This typically involves:

  • High-pressure hydrogenation for benzyl group introduction.

  • Large-scale reactors for cycloaddition steps.

  • Automation of addition sequences to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions It Undergoes

rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various reactions including:

  • Oxidation: : Potentially yielding corresponding N-oxides or dehydrogenated products.

  • Reduction: : Leading to deprotected amines or modified hydrocarbons.

  • Substitution: : Reactions at the benzyl group or carbamate nitrogen.

Common Reagents and Conditions

  • Oxidation: : Performed using reagents such as mCPBA or DMSO.

  • Reduction: : Utilizes hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Often carried out in the presence of strong nucleophiles or electrophiles under controlled temperature conditions.

Major Products Formed from These Reactions

  • Oxidation Products: : N-oxide derivatives or benzyl alcohols.

  • Reduction Products: : Benzyl-deprotected amines, simpler hydrocarbons.

  • Substitution Products: : Modified benzyl groups or new carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is used in organic synthesis as a chiral building block, aiding in the development of complex molecules.

Biology

In biological studies, this compound's interactions with enzymes or receptors can provide insights into biochemical pathways and mechanisms, assisting in the discovery of potential therapeutic targets.

Medicine

Potential medicinal applications include the development of new drugs with unique interactions based on the compound's specific stereochemistry and functional groups.

Industry

Industrial applications may involve the use of this compound in the synthesis of advanced materials or as a precursor in the manufacturing of pharmaceuticals.

Mechanism of Action

The mechanism of action for rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate often involves:

  • Binding to Molecular Targets: : This might include specific enzymes, receptors, or proteins.

  • Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating specific molecular targets, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, or heteroatom placement. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Features CAS No. Molecular Formula Key Differences Reference
rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate Benzyl at C2, Boc at 3a Not specified Likely C₁₈H₂₈N₂O₂ Reference compound Query
rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate Thieno[3,4-c]pyrrole core, sulfone groups 2696257-92-6 C₁₁H₂₀N₂O₄S Sulfone replaces benzyl; sulfur-containing ring
rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Amino group at C4, Boc-protected 1251012-40-4 C₁₂H₂₂N₂O₂ Amino substituent vs. benzyl; stereochemistry
tert-Butyl (3aR,5S,6aS)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hydroxy group at C5 912563-45-2 C₁₁H₁₉NO₃ Hydroxyl substituent; altered ring saturation
Key Observations:
  • Stereochemical Complexity : The (3aS,6aR) configuration is conserved in analogs like CAS 1251012-40-4, suggesting shared synthetic challenges in stereocontrol during cyclopenta[c]pyrrole formation .
  • Boc Protection : Universal use of Boc groups in these compounds highlights their role in amine protection during multi-step syntheses, as seen in ’s protocols for analogous cyclopentylcarbamates .
Benzyl-Substituted Analogs

The benzyl group in the query compound likely requires selective introduction via alkylation or reductive amination. describes similar strategies using tosyl-protected intermediates and Boc deprotection under acidic conditions (e.g., SOCl₂/TEA), which may parallel the synthesis of the target compound .

Sulfone-Containing Derivatives

Sulfone analogs (e.g., CAS 2696257-92-6) are synthesized via oxidation of thioether precursors or direct sulfonylation. These derivatives exhibit higher polarity, impacting solubility and crystallization behavior compared to benzyl-substituted compounds .

Physicochemical and Pharmacological Properties

While experimental data for the query compound are absent, predictive analyses of analogs suggest:

  • LogP : The benzyl group increases hydrophobicity (estimated LogP ~3.5) versus sulfone (LogP ~1.8) or hydroxyl (LogP ~1.2) analogs.
  • Stereochemical Stability : The (3aS,6aR) configuration in CAS 1251012-40-4 is stable under standard storage conditions (2-8°C, dry), implying similar stability for the target compound .
  • Biological Activity: Thieno-pyrrolidine derivatives (e.g., ) are explored as enzyme inhibitors, suggesting the benzyl analog could target similar pathways .

Biological Activity

rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate, with CAS number 2828438-13-5, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.44 g/mol
  • IUPAC Name : rel-tert-butyl (3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-carbamate
  • Purity : Typically available at 97% purity

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound has shown promise in several areas:

  • Antibacterial Activity :
    • A study reported that related carbamate derivatives exhibited significant antibacterial properties against strains such as E. coli, M. luteus, and B. cereus . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
  • Protease Inhibition :
    • Related compounds have been studied for their ability to inhibit proteases, particularly in the context of viral infections like SARS-CoV . The structure-activity relationship (SAR) indicated that specific modifications could enhance inhibitory potency.
  • Cytotoxicity :
    • Evaluation of cytotoxic effects using the Artemia salina assay showed low toxicity levels for certain derivatives, suggesting a favorable therapeutic index .

Case Study: Antibacterial Evaluation

A recent investigation synthesized various tert-butyl carbamate derivatives and assessed their antibacterial efficacy. The results are summarized in the following table:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BM. luteus16 µg/mL
Compound CB. cereus64 µg/mL

This study highlights the potential of these compounds as antibacterial agents, with some exhibiting MIC values lower than traditional antibiotics.

Case Study: Protease Inhibition

In a study focused on protease inhibitors related to SARS-CoV, structural modifications led to the identification of lead compounds with IC50 values significantly lower than previously known inhibitors . The following data illustrates the potency of selected compounds:

CompoundIC50 (µM)Structure Features
Compound X0.0041Benzothiazole warhead
Compound Y0.46Cbz moiety at P3 position
Compound Z21.0Hydrophobic leucine moiety

These findings suggest that this compound and its analogs could serve as scaffolds for developing potent protease inhibitors.

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